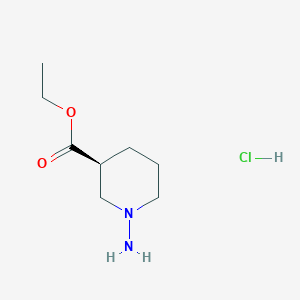
N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a hexyl group attached to the nitrogen atom and a nitro group at the 7th position of the benzoxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of the hexyl group. The reaction conditions often include the use of strong acids and nitrating agents. For instance, the nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-Hexyl-2,1,3-benzoxadiazol-4-amine.
Substitution: Formation of various N-alkyl or N-aryl benzoxadiazole derivatives.
Scientific Research Applications
N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glutathione S-transferases, a family of enzymes involved in detoxification processes. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells through the disruption of key signaling pathways .
Comparison with Similar Compounds
N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine is unique due to its specific structural features and functional groups. Similar compounds include:
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: Known for its anticancer properties.
N- [6- [ (7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine: Used in biological studies for its fluorescent properties.
N-Benzyl-7-nitro-2,1,3-benzoxadiazol-4-amine:
These compounds share the benzoxadiazole core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
94102-47-3 |
|---|---|
Molecular Formula |
C12H16N4O3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-hexyl-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C12H16N4O3/c1-2-3-4-5-8-13-9-6-7-10(16(17)18)12-11(9)14-19-15-12/h6-7,13H,2-5,8H2,1H3 |
InChI Key |
WJJMTVWQENMRHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14052579.png)




![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
